Estrazinol hydrobromide Estrazinol hydrobromide Estrazinol hydrobromide is a biochemical.
Brand Name: Vulcanchem
CAS No.: 15179-97-2
VCID: VC0527459
InChI: InChI=1S/C20H25NO2.BrH/c1-4-20(22)11-8-18-19(20,2)10-7-17-16-6-5-15(23-3)13-14(16)9-12-21(17)18;/h1,5-6,13,17-18,22H,7-12H2,2-3H3;1H/t17-,18-,19+,20+;/m1./s1
SMILES: CC12CCC3C4=C(CCN3C1CCC2(C#C)O)C=C(C=C4)OC.Br
Molecular Formula: C20H26BrNO2
Molecular Weight: 392.3 g/mol

Estrazinol hydrobromide

CAS No.: 15179-97-2

Cat. No.: VC0527459

Molecular Formula: C20H26BrNO2

Molecular Weight: 392.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Estrazinol hydrobromide - 15179-97-2

Specification

CAS No. 15179-97-2
Molecular Formula C20H26BrNO2
Molecular Weight 392.3 g/mol
IUPAC Name (1R,11R,14R,15S)-14-ethynyl-5-methoxy-15-methyl-10-azatetracyclo[8.7.0.02,7.011,15]heptadeca-2(7),3,5-trien-14-ol;hydrobromide
Standard InChI InChI=1S/C20H25NO2.BrH/c1-4-20(22)11-8-18-19(20,2)10-7-17-16-6-5-15(23-3)13-14(16)9-12-21(17)18;/h1,5-6,13,17-18,22H,7-12H2,2-3H3;1H/t17-,18-,19+,20+;/m1./s1
Standard InChI Key DIEDGWQBMYEFLT-UAQIFXDFSA-N
Isomeric SMILES C[C@]12CC[C@@H]3C4=C(CCN3[C@@H]1CC[C@]2(C#C)O)C=C(C=C4)OC.Br
SMILES CC12CCC3C4=C(CCN3C1CCC2(C#C)O)C=C(C=C4)OC.Br
Canonical SMILES CC12CCC3C4=C(CCN3C1CCC2(C#C)O)C=C(C=C4)OC.Br
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Estrazinol hydrobromide (CAS: 15179-97-2) is a brominated derivative of estrazinol, with the molecular formula C₂₀H₂₆BrNO₂ and a molecular weight of 392.33 g/mol . The compound features a steroidal backbone modified with an 8-aza substitution, a 3-methoxy group, and a 17α-ethynyl moiety, contributing to its unique solubility and receptor-binding characteristics . Key structural attributes include:

Table 1: Molecular and Stereochemical Properties

PropertyDetail
IUPAC Name(1R,11R,14R,15S)-14-ethynyl-5-methoxy-15-methyl-10-azatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadeca-2(7),3,5-trien-14-ol hydrobromide
StereochemistryRacemic mixture with four defined stereocenters
SMILESBr.[H][C@@]12CCC@@(C#C)[C@@]1(C)CC[C@@]3([H])N2CCC4=CC(OC)=CC=C34
logP (Octanol-Water)Predicted hydrophobic profile aligns with enhanced water solubility

The hydrobromide salt form enhances its solubility in aqueous solutions, distinguishing it from lipophilic estrogens like estradiol . X-ray crystallography and NMR studies confirm the tetracyclic structure and spatial arrangement of functional groups, critical for receptor interaction .

Synthesis and Developmental History

Estrazinol hydrobromide was first synthesized in 1968 as part of efforts to develop water-soluble estrogen analogs . The synthetic pathway involves:

  • Core Structure Formation: Starting with a norpregnane backbone, introducing the 8-aza substitution via reductive amination.

  • Functionalization: Addition of the 3-methoxy and 17α-ethynyl groups through nucleophilic substitution and acetylene coupling, respectively .

  • Salt Formation: Reaction with hydrobromic acid to yield the final hydrobromide salt, optimizing stability and solubility .

Despite promising preclinical results, the compound was never marketed, likely due to the emergence of alternative therapies and limited efficacy in later-stage trials .

Pharmacological Profile and Mechanism of Action

Receptor Binding and Selectivity

  • ER Affinity: Comparative studies in rabbits demonstrated that subcutaneous administration induced endometrial secretory changes akin to estradiol, but oral bioavailability was negligible .

  • Water Solubility: Unlike estradiol (logP ~4.0), the hydrobromide salt reduces lipophilicity (logP ~2.9–5.0), altering tissue distribution and excretion pathways .

Metabolic Pathways

  • Hepatic Metabolism: Undergoes glucuronidation and sulfation similar to estradiol, but the 8-aza group may impede cytochrome P450-mediated oxidation, prolonging half-life .

  • Excretion: Primarily renal (54%) and fecal (6%), with a half-life of 8–18 hours depending on the route .

Table 2: Comparative Pharmacokinetics of Estrogens

ParameterEstrazinol HydrobromideEstradiol ValerateEthinyl Estradiol
Bioavailability60–70% (subcutaneous)100% (IM)40–50% (oral)
Half-Life8–18 hrs4–5 days13–27 hrs
Protein Binding~98% (SHBG/albumin)97–98%98%
MetabolitesGlucuronides, sulfatesEstrone sulfate2-OH derivatives

Research Applications and Findings

Toxicological Profile

  • Acute Toxicity: LD₅₀ values in rodents exceed 500 mg/kg (oral) and 200 mg/kg (IV), indicating low acute toxicity .

  • Carcinogenicity: No evidence of tumorigenicity in chronic dosing studies, though long-term data remain sparse .

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